(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid

Description

BenchChem offers high-quality (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid |

InChI |

InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14)/t8-/m0/s1 |

InChI Key |

HWTGIYWDRQTQIT-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)[C@H](CC(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

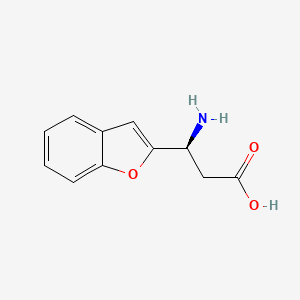

Chemical structure of (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid

Structural Analysis, Asymmetric Synthesis, and Pharmacological Applications

Executive Summary

This technical guide provides a comprehensive analysis of (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid , a chiral

Key Applications:

-

Peptidomimetics: Introduction of proteolytic stability into peptide drugs.[1]

-

Foldamers: Building block for

-peptides forming stable 14-helices. -

Medicinal Chemistry: Pharmacophore for inhibiting protein-protein interactions (e.g., integrin antagonists).

Structural Analysis & Pharmacophore Properties

The compound is defined by a propanoic acid backbone with a primary amine and a benzofuran moiety both substituted at the C3 position.

Physiochemical Profile

The benzofuran ring significantly increases lipophilicity compared to natural amino acid side chains (like phenylalanine), enhancing membrane permeability and hydrophobic binding interactions.

| Property | Value (Predicted) | Significance |

| Formula | C | Core scaffold |

| MW | 205.21 g/mol | Fragment-based drug discovery compliant |

| Chirality | (S)-Enantiomer | Critical for specific receptor binding |

| LogP | ~1.8 - 2.1 | Moderate lipophilicity; good bioavailability potential |

| TPSA | ~63 Ų | Favorable for CNS penetration (if esterified) |

| pKa (COOH) | ~3.5 - 4.0 | Typical carboxylic acid acidity |

| pKa (NH | ~9.0 - 9.5 | Basic amine; protonated at physiological pH |

Stereochemical Designation

The (3S) configuration is crucial. In the context of

Asymmetric Synthetic Methodology

Core Directive: The synthesis of

Recommended Protocol: The Ellman Sulfinamide Auxiliary Route This protocol is selected for its high diastereoselectivity (dr > 95:5) and scalability. It utilizes (S)-tert-butanesulfinamide as a chiral ammonia equivalent.[2]

Reaction Pathway Visualization

The following diagram outlines the stereoselective construction of the C3-chiral center.

Figure 1: Stereoselective synthesis via Ellman's Auxiliary. The transition state dictates the (S)-configuration.

Detailed Experimental Protocol

Note: All reactions involving organometallics must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Formation of the Chiral Sulfinimine[2]

-

Reagents: 1-Benzofuran-2-carbaldehyde (1.0 eq), (S)-(-)-2-Methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq).

-

Solvent: Anhydrous THF (0.5 M concentration).

-

Procedure:

-

Dissolve the aldehyde and sulfinamide in THF.

-

Add Ti(OEt)

dropwise at room temperature. -

Stir for 12–24 hours (monitor by TLC).

-

Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Validation:

H NMR should show the imine proton singlet around

-

Step 2: Diastereoselective Enolate Addition

-

Reagents: Methyl acetate (1.2 eq), LDA (Lithium Diisopropylamide, 1.3 eq), Chlorotitanium triisopropoxide (ClTi(OiPr)

, 2.0 eq - Optional but enhances diastereoselectivity). -

Procedure:

-

Generate the lithium enolate of methyl acetate using LDA in THF at -78°C.

-

(Optional) Transmetallate with ClTi(OiPr)

for 30 mins at -78°C to form the titanium enolate (tighter transition state). -

Add the sulfinimine (from Step 1) dissolved in THF dropwise.

-

Stir at -78°C for 4 hours.

-

Workup: Quench with saturated NH

Cl. Extract with EtOAc. -

Outcome: This step establishes the (3S) stereocenter. The bulky tert-butyl group on the sulfur directs the attack.

-

Step 3: Deprotection and Hydrolysis

-

Cleavage: Treat the protected ester with 4M HCl in Dioxane/Methanol for 1 hour to remove the sulfinyl group.

-

Saponification: Treat the resulting methyl ester with LiOH (2.0 eq) in THF/Water (3:1) to yield the free acid.

-

Isolation: Ion-exchange chromatography (Dowex 50W) is recommended to isolate the zwitterionic amino acid free of salts.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following criteria.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, D

-

Benzofuran Protons: Multiplets in the aromatic region (

7.2 – 7.6 ppm). The C3-H of the furan ring (if 2-substituted) or C2-H (if 3-substituted) is distinct. For the 2-yl derivative, look for the singlet at the furan C3 position around -

-CH (Chiral Center): A triplet or doublet of doublets around

-

-CH

-

Chiral HPLC Validation

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol (with 0.1% TFA).

-

Criterion: Enantiomeric Excess (ee) should be >98% for biological applications.

Applications in Drug Design[1][3][4][5]

Peptidomimetics and Proteolytic Stability

-Amino acids are not recognized by standard mammalian proteases (trypsin, pepsin, etc.). Incorporating (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid into a peptide sequence extends the plasma half-life of the therapeutic agent significantly.Foldamer Formation (The 14-Helix)

-amino acids are known to form stable secondary structures called "14-helices" (defined by a 14-membered hydrogen-bonded ring). The benzofuran side chain at the

Figure 2: Hierarchy of foldamer construction using benzofuran

Biological Relevance

The benzofuran moiety is a privileged scaffold in medicinal chemistry.[3] When integrated into this amino acid structure, it targets:

-

Integrin Receptors: Mimicking the RGD (Arg-Gly-Asp) sequence where the benzofuran acts as a hydrophobic anchor.

-

Amyloid Inhibition: Benzofuran derivatives have been shown to bind to

-amyloid fibrils; this amino acid can be used to design peptide inhibitors of Alzheimer's plaque formation.

References

-

Ellman, J. A., et al. (2002).[4] "Asymmetric Synthesis of

-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines." The Journal of Organic Chemistry. -

Seebach, D.

-Peptides: a surprise at every turn." Chemical Communications. -

Vasilyev, A. V., et al. (2022).[5][6] "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules.

-

Howlett, D. R., et al. (1999). "Inhibition of fibril formation in beta-amyloid peptide by a novel series of benzofurans." Biochemical Journal.

-

Steer, D. L., et al. (2002). "Beta-amino acids: versatile peptidomimetics."[1][4][7] Current Medicinal Chemistry.

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ellman's Sulfinamides [sigmaaldrich.com]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

The Benzofuran-Beta-Amino Acid Scaffold: A Technical Monograph on (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic Acid Derivatives

Executive Summary

This technical guide analyzes the therapeutic utility of (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid , a privileged chiral building block in modern drug discovery. This compound represents a strategic fusion of two high-value pharmacophores: the

This guide is structured for medicinal chemists and pharmacologists, focusing on the rational design, enantioselective synthesis, and therapeutic validation of derivatives based on this core scaffold.

Chemical Architecture & Pharmacophore Logic

The Hybrid Advantage

The therapeutic potential of this scaffold stems from its ability to solve two common failure modes in peptide therapeutics: bioavailability and metabolic instability .

| Feature | Structural Origin | Therapeutic Benefit |

| Proteolytic Stability | Resists cleavage by endogenous peptidases (e.g., trypsin, pepsin), extending plasma half-life ( | |

| Lipophilicity | Benzofuran ring | Enhances membrane permeability and blood-brain barrier (BBB) penetration compared to phenyl or alkyl analogs. |

| Conformational Bias | C3-substitution | Induces specific secondary structures (e.g., 14-helices) in peptidomimetics, locking the molecule in a bioactive conformation. |

| Pi-Stacking | Aromatic Heterocycle | Facilitates high-affinity binding to hydrophobic pockets in targets like VLA-4 integrin or CDK2. |

The Criticality of the (3S)-Configuration

Biological activity in this class is highly stereospecific. In integrin antagonists (e.g., VLA-4 inhibitors), the (3S) configuration often mimics the natural L-aspartic acid or L-tyrosine side chain orientation required for binding to the metal-ion-dependent adhesion site (MIDAS) or adjacent hydrophobic pockets. The (3R) enantiomer frequently acts as an inactive distomer or, worse, an off-target agonist.

Therapeutic Applications: Case Studies

Integrin Antagonism (VLA-4/ )

The most validated application of benzofuran-derived

-

Mechanism: VLA-4 regulates leukocyte trafficking. Antagonists prevent the interaction between VLA-4 on lymphocytes and VCAM-1 on endothelial cells.[1]

-

Role of the Scaffold: The (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid moiety serves as a biostable linker mimic . The carboxylic acid coordinates with the divalent cation (

or -

Advantage: Unlike linear peptides, these derivatives resist hydrolysis in the GI tract, enabling oral administration.

Anticancer: CDK2 and Tubulin Inhibition

Benzofuran scaffolds are potent pharmacophores in oncology.[2] Derivatives where the propanoic acid tail is modified (e.g., to a hydroxamic acid or amide) have shown dual activity:

-

CDK2 Inhibition: The benzofuran ring mimics the ATP purine base, forming hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).

-

Tubulin Destabilization: The bulky, rigid structure interferes with microtubule polymerization, leading to G2/M cell cycle arrest.

Self-Validating Synthesis Protocol

Objective: Synthesis of enantiopure (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid via Lipase-Catalyzed Kinetic Resolution . Rationale: Chemical asymmetric synthesis often requires expensive chiral auxiliaries. Enzymatic resolution is cost-effective, scalable, and yields >99% ee (enantiomeric excess).

Materials

-

Substrate: Racemic ethyl 3-amino-3-(1-benzofuran-2-yl)propanoate.

-

Enzyme: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.

-

Solvent: Diisopropyl ether (DIPE) (anhydrous).

-

Acyl Donor: Ethyl acetate or Vinyl acetate.

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of the racemic amino ester in 50 mL of anhydrous DIPE.

-

Acyl Donor Addition: Add 30 mmol (3 eq) of vinyl acetate.

-

Enzyme Activation: Add 500 mg of immobilized CAL-B.

-

Incubation: Shake the mixture at 40°C / 200 rpm. Monitor the reaction via HPLC (Chiralcel OD-H column).

-

Termination: Stop reaction when conversion reaches 50% (approx. 24-48 hours). Filter off the enzyme.

-

Separation:

-

Hydrolysis: Basify the aqueous phase (pH 10) and heat at 60°C for 2 hours to hydrolyze the ester to the free acid.

-

Validation: Measure optical rotation

and purity via chiral HPLC. Target ee > 98%.

Caption: Chemoenzymatic workflow for isolating the bioactive (3S)-enantiomer using CAL-B kinetic resolution.

Biological Validation Protocol: VLA-4 Cell Adhesion Assay

Objective: Quantify the potency of the synthesized derivative in inhibiting VLA-4 mediated cell adhesion.

Protocol

-

Cell Line: Jurkat E6.1 cells (express high levels of VLA-4).

-

Ligand Coating: Coat 96-well microtiter plates with recombinant VCAM-1-Fc chimera (2 µg/mL in PBS) overnight at 4°C. Block with 1% BSA for 1 hour.

-

Compound Preparation: Prepare serial dilutions of the (3S)-benzofuran derivative in assay buffer (RPMI 1640 + 1 mM

).-

Note:

is essential to activate the integrin to a high-affinity state.

-

-

Cell Labeling: Label Jurkat cells with Calcein-AM (fluorescent dye) for 30 min at 37°C.

-

Incubation:

-

Mix labeled cells (

cells/well) with compound dilutions. -

Add to VCAM-1 coated plates.

-

Incubate for 45 min at 37°C.

-

-

Wash: Gently wash plates 3x with PBS to remove non-adherent cells.

-

Readout: Measure fluorescence (Ex 485 nm / Em 530 nm).

-

Analysis: Calculate

using a 4-parameter logistic fit. A potent benzofuran derivative should exhibit an

Caption: Mechanism of Action: The benzofuran derivative competitively blocks the VLA-4/VCAM-1 interface.

References

-

Discovery of acylated beta-amino acids as potent and orally bioavailable VLA-4 antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2002). URL:[Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. Source: RSC Advances (2023). URL:[Link]

-

Beta-amino acids: versatile peptidomimetics. Source: Current Medicinal Chemistry (2002). URL:[Link]

-

Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Source: Molecules (2020).[8] URL:[Link][9]

-

Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link][9]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Role of benzofuran moiety in beta-amino acid peptidomimetics

Executive Summary

The integration of the benzofuran moiety into beta-amino acid (β-AA) backbones represents a high-value strategy in modern peptidomimetic drug design. While beta-amino acids provide the proteolytic resistance and unique folding propensity (foldamers) required for in vivo stability, the benzofuran pharmacophore confers critical lipophilicity, pi-stacking capability, and specific binding affinity for amyloidogenic targets. This guide dissects the medicinal chemistry, synthetic pathways, and structural biology of benzofuran-containing beta-peptides, with a specific focus on their application as inhibitors of protein aggregation (e.g., β-amyloid in Alzheimer's) and as antimicrobial agents.

Medicinal Chemistry Rationale

The Beta-Amino Acid Advantage

Unlike their

-

Metabolic Stability: The unique backbone geometry is unrecognized by most endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending the plasma half-life of the therapeutic agent.

-

Foldamer Formation:

-peptides adopt stable, predictable secondary structures (helices and sheets) distinct from

The Benzofuran Pharmacophore

The benzofuran ring is a privileged scaffold in medicinal chemistry. When incorporated as a side chain (

-

Hydrophobic Anchoring: The bicyclic aromatic system provides significant lipophilicity (

enhancement), facilitating blood-brain barrier (BBB) penetration—a critical requirement for CNS targets like Alzheimer's. -

Pi-Pi Stacking: The electron-rich benzofuran system engages in strong

- -

Fluorescence: The intrinsic fluorescence of the benzofuran moiety allows these peptidomimetics to serve as self-reporting probes for biological assays.

Synthetic Methodologies

The synthesis of benzofuran-containing

Protocol A: Arndt-Eistert Homologation

This is the "Gold Standard" for converting available

Reaction Logic:

-

Activation: The

-protected -

Diazotization: Reaction with diazomethane yields the

-diazoketone. -

Wolff Rearrangement: Silver (Ag(I)) or light-induced rearrangement inserts a methylene group, yielding the

-amino acid derivative.

Protocol B: Rap-Stoermer / Knoevenagel Route

Used for constructing the benzofuran ring de novo or coupling a pre-formed benzofuran aldehyde to a malonic acid derivative. This is often used to generate

Figure 1: Synthetic workflow for generating beta-(benzofuran-2-yl)alanine via Knoevenagel condensation.

Structural Biology & Foldamers

The incorporation of the bulky benzofuran side chain at the

Helical Propensity

Research indicates that bulky aromatic side chains favor the formation of 14-helices (3.0 residues per turn) over 12-helices. The benzofuran moiety, due to its planar rigidity, restricts the rotation around the

-

H14-Helix: Stabilized by H-bonds between

and -

Benzofuran Effect: The side chain interdigitates with side chains from the

residue, creating a "zipper" effect that enhances thermal stability of the foldamer.

Case Study: Inhibition of Beta-Amyloid Fibrillization[3][4]

One of the most potent applications of benzofuran-containing peptidomimetics is in Alzheimer's Disease (AD).

The Mechanism:

Soluble

-

Intercalation: The benzofuran ring inserts between the aromatic rings of the growing amyloid fibril.

-

Cap Termination: The bulky

-amino acid backbone prevents the recruitment of further monomers. -

Result: The fibril growth is arrested, and toxicity is reduced.

Data Summary:

| Compound Class | Target |

Experimental Protocol: Synthesis of N-Boc-3-(Benzofuran-2-yl)- -Alanine

Objective: Synthesize a protected

Reagents:

-

Benzofuran-2-carbaldehyde (10 mmol)

-

Malonic acid (12 mmol)

-

Ammonium acetate (20 mmol)

-

Ethanol (50 mL)

-

Sodium Borohydride (

) -

Di-tert-butyl dicarbonate (

)

Step-by-Step Methodology:

-

Condensation (Rodionov-Type):

-

Dissolve benzofuran-2-carbaldehyde and malonic acid in ethanol.

-

Add ammonium acetate and reflux at 80°C for 8 hours.

-

Observation: A precipitate of the

-amino acrylic acid intermediate forms. -

Filter and wash with cold ethanol.

-

-

Reduction:

-

Suspend the intermediate in methanol.

-

Add

(2 equiv) slowly at 0°C. Stir for 4 hours at room temperature. -

Causality: This reduces the

-unsaturation without reducing the benzofuran ring, yielding the racemic

-

-

Protection (

-Boc):-

Adjust pH to 9.0 using

NaOH. -

Add

(1.5 equiv) in dioxane. Stir overnight. -

Acidify to pH 3 with citric acid and extract with ethyl acetate.

-

-

Purification:

-

Purify via silica gel column chromatography (Hexane:EtOAc 3:1).

-

Validation: Verify structure via

-NMR (look for characteristic benzofuran protons at 6.5-7.5 ppm and

-

Figure 2: Self-validating workflow for the synthesis protocol.

References

-

Inhibition of fibril formation in beta-amyloid peptide by a novel series of benzofurans. Source: PubMed / Biochem J. URL:[Link]

-

Novel benzofuran derivatives for PET imaging of beta-amyloid plaques in Alzheimer's disease brains. Source: Journal of Medicinal Chemistry. URL:[Link]

-

Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Source: Bioorganic & Medicinal Chemistry.[3][4] URL:[Link]

-

Beta-Peptidic Peptidomimetics. Source: Accounts of Chemical Research (ETH Zürich). URL:[Link]

-

Enantioselective Synthesis of 2- and 3-Benzofuryl beta-Amino Alcohols. Source: Tetrahedron: Asymmetry.[4] URL:[Link]

Sources

Conformational preferences of (3S)-benzofuran beta-amino acid residues

Conformational Preferences of (3S)-Benzofuran -Amino Acid Residues: A Technical Guide

Executive Summary

The incorporation of conformationally constrained

Unlike flexible acyclic

Structural Architecture & Chirality

The Benzofuran Scaffold

The core residue is typically 3-amino-2,3-dihydrobenzofuran-2-carboxylic acid . This structure is an analogue of the well-studied ACPC (2-aminocyclopentanecarboxylic acid) but features a fused benzene ring.

-

Constraint Type:

cyclic constraint (5-membered dihydrofuran ring). -

Aromaticity: The fused benzene ring restricts the conformational space of the dihydrofuran ring, enforcing a planar or envelope conformation that is more rigid than a simple cyclopentane ring.

-

Stereochemistry: The (3S) designation refers to the absolute configuration at the

-carbon (bearing the amino group). For the formation of stable helices, the relative stereochemistry between the amino group (at C3) and the carboxyl group (at C2) is critical.-

Trans-configuration: typically favors 12-helix formation.

-

Cis-configuration: typically favors strand or turn mimics.

-

Comparison with Standard -Amino Acids

The benzofuran residue acts as a "super-constrained" analogue of ACPC.

| Feature | ACPC (Cyclic, Aliphatic) | Benzofuran | |

| Backbone Flexibility | High ( | Low ( | Very Low (Ring + Fused Aromatic) |

| Secondary Structure | Polymorphic (Sheets, helices) | 12-Helix (Trans) | 12-Helix (Trans) / |

| Hydrophobicity | Low to Moderate | Moderate | High (Aromatic surface) |

| Proteolytic Stability | Moderate | High | Very High |

Conformational Analysis & Folding Propensities[2]

Torsion Angle Preferences

The folding of

-

(Theta) Constraint: In the benzofuran scaffold, the

-

and

The 12-Helix Preference

Experimental data (NMR, CD) and DFT calculations indicate that homooligomers of trans-(3S)-benzofuran

-

Mechanism: The 12-helix is defined by hydrogen bonds between the carbonyl oxygen of residue

and the amide proton of residue -

Stability: The benzofuran scaffold stabilizes this helix through:

-

Entropy Reduction: The preorganized monomer pays a smaller entropic cost upon folding.

-

Side-Chain Packing: The fused benzene rings can engage in lateral

interactions along the helix surface, providing additional thermodynamic stability compared to aliphatic ACPC helices.

-

Graphviz Diagram: Folding Pathway

The following diagram illustrates the entropic advantage of the benzofuran constraint in helix formation.

Caption: Thermodynamic stabilization of the 12-helix by benzofuran constraints. The rigid ring lowers the entropic penalty of folding, while aromatic interactions stabilize the final structure.

Experimental Protocols for Validation

To verify the conformational preference of a newly synthesized (3S)-benzofuran

Circular Dichroism (CD) Spectroscopy

CD is the primary rapid-screening tool for

-

Sample Preparation: Dissolve the oligomer (e.g., hexamer) in Methanol (MeOH) and Trifluoroethanol (TFE) at 0.1–1.0 mM.

-

Measurement: Record spectra from 190 nm to 260 nm at 25°C.

-

Diagnostic Signals (12-Helix):

-

Maximum: ~205 nm (indicative of 12-helix).

-

Minimum: ~220 nm.[2]

-

Note: This signature is distinct from the 14-helix (Max ~198 nm, Min ~215 nm).

-

NMR Spectroscopy (ROESY Analysis)

Nuclear Overhauser Effect (NOE) patterns provide definitive proof of the 3D structure.

-

Solvent:

or -

Experiment: 2D ROESY or NOESY.

-

Key Correlations for 12-Helix:

-

: Strong NOE between NH and

-

: Medium NOE between

-

Long-range NOEs:

or

-

: Strong NOE between NH and

Applications in Drug Discovery[4]

The unique properties of (3S)-benzofuran

-

Peptidomimetics: Mimicking

-helical epitopes in protein-protein interaction (PPI) inhibitors (e.g., Bcl-2/BH3, p53/MDM2). The 12-helix can align side chains (functionalized on the aromatic ring) to match the -

Metabolic Stability: The cyclic

-backbone is completely resistant to common proteases (trypsin, pepsin), significantly extending in vivo half-life. -

Cell Permeability: The increased lipophilicity from the benzofuran ring often improves passive membrane transport compared to purely aliphatic peptides.

References

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta. Link

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From structure to function." Chemical Reviews. Link

-

Appella, D. H., et al. (1999). "Formation of short, stable helices in aqueous solution by beta-amino acid hexamers." Journal of the American Chemical Society. Link

-

Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. Link

-

Martinek, T. A., & Fülöp, F. (2003). "Side-chain control of beta-peptide secondary structures." European Journal of Biochemistry. Link

(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and applications of (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid.

Chemical Identity & Identifiers

This compound is a

| Property | Details |

| IUPAC Name | (3S)-3-Amino-3-(1-benzofuran-2-yl)propanoic acid |

| Common Name | (S)- |

| CAS Number (Racemate) | 887585-16-2 (Note: Specific CAS for the (S)-enantiomer is not widely indexed; typically resolved from this racemate) |

| Molecular Formula | C |

| Molecular Weight | 205.21 g/mol |

| SMILES (Isomeric) | Nc1cc2ccccc2o1 |

| Chirality | (S)-Enantiomer (L-configuration analog) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water (at low/high pH), DMSO, Methanol; sparingly soluble in non-polar solvents.[3][4][5][][7] |

Structural Analysis

The compound features a benzofuran heterocycle attached to the

-

Benzofuran Moiety: Provides lipophilicity and aromatic pi-stacking potential, critical for binding to hydrophobic pockets in enzyme active sites (e.g., S1' pockets of proteases).

-

-Amino Acid Scaffold: Confers proteolytic stability (resistance to peptidases) and allows for the formation of stable secondary structures (helices/sheets) in

Synthesis & Manufacturing

The synthesis of the enantiopure (3S) isomer typically proceeds via one of two primary routes: Enzymatic Resolution of the racemate or Asymmetric Synthesis using chiral auxiliaries.

Route A: Rodionov Condensation & Enzymatic Resolution (Scalable)

This is the most common industrial route. The Rodionov reaction generates the racemic

-

Rodionov Reaction: Condensation of benzofuran-2-carboxaldehyde with malonic acid and ammonium acetate in ethanol.

-

Enzymatic Resolution: The racemic ester (e.g., ethyl ester) is subjected to hydrolysis by Penicillin G Acylase (PGA) or Lipase (e.g., Candida antarctica Lipase B, CAL-B) .

-

Selectivity: PGA is highly selective for the (S)-enantiomer of phenyl-analog

-amino acids and is effective here. The enzyme hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester intact. -

Purification: The (S)-acid precipitates or is extracted into the aqueous phase at basic pH, while the (R)-ester remains in the organic phase.

-

Route B: Asymmetric Mannich Reaction (Research Scale)

For high enantiomeric excess (>99% ee) without resolution steps.

-

Chiral Auxiliary: Use of (R)-tert-butanesulfinamide (Ellman's auxiliary).

-

Imine Formation: Condensation of benzofuran-2-carboxaldehyde with the sulfinamide.

-

Mannich Addition: Addition of a lithium enolate (e.g., derived from methyl acetate) to the sulfinimine.

-

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group to yield the chiral amine.

Synthesis Workflow Diagram

Caption: Synthesis pathway showing the Rodionov condensation followed by enzymatic resolution to isolate the (S)-enantiomer.

Applications in Drug Discovery[2]

(3S)-3-Amino-3-(1-benzofuran-2-yl)propanoic acid is a specialized scaffold used in:

Peptidomimetics & Foldamers

-

-Peptides: Incorporation into

-

Integrin Inhibitors: The compound mimics the Asp-Phe or Asp-Tyr motif in RGD (Arg-Gly-Asp) mimetics. It targets integrins like

and

Pharmaceutical Intermediates

-

Eluxadoline Analogs: While Eluxadoline uses a phenyl-glycine derivative, benzofuran analogs are investigated for improved potency in opioid receptor modulation (

-agonist/ -

Protease Inhibitors: Used as the P1 or P1' residue in inhibitors of Cathepsin K or Thrombin, where the benzofuran ring occupies the S1 specificity pocket.

Analytical Characterization

To verify the identity and purity of the (S)-enantiomer, the following protocols are standard:

| Method | Specification |

| 1H NMR (400 MHz, D2O/DCl) | |

| Chiral HPLC | Column: Chiralpak ZWIX(+) or Crownpak CR(+).Mobile Phase: 50 mM HClO |

| Mass Spectrometry | ESI-MS: m/z 206.1 [M+H] |

| Optical Rotation |

Safety & Handling

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

-

Storage: Store at 2-8°C in a tightly sealed container. Hygroscopic; store under inert gas (Argon/Nitrogen) if possible.

References

-

Rodionov Reaction Protocol: Rodionov, V. M.; Malevinskaya, E. T. "Über die Darstellung von

-Amino-säuren aus Aldehyden, Malonsäure und Ammoniak." Ber. Dtsch. Chem. Ges.1926 , 59, 2952. Link -

Enzym

-Amino Acids: Soloshonok, V. A. et al. "Enzymatic resolution of -

Benzofuran Synthesis: Kalyaev, M. V. et al. "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives." Molecules2022 , 27, 4612. Link[10]

-

General CAS Data: ChemicalBook Entry for CAS 887585-16-2. Link

Sources

- 1. mmsl.cz [mmsl.cz]

- 2. mdpi.com [mdpi.com]

- 3. (S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. chemscene.com [chemscene.com]

- 7. (S)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride | 129030-33-7 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability Profiles of Benzofuran-Based Beta-Peptides

Technical Guide for Drug Discovery & Development

Executive Summary

The Stability Dichotomy: Benzofuran-based beta-peptides represent a high-potential class of peptidomimetics that merge the proteolytic resistance of a

Structural Logic & Chemical Biology

The Beta-Peptide Backbone Advantage

Unlike natural

-

Mechanism of Stability: The additional methylene group (

) in the backbone alters the scissile bond geometry, rendering it inaccessible or chemically incompatible with the active sites of serine proteases (e.g., trypsin, chymotrypsin) and metalloproteases. -

Therapeutic Implication: This modification significantly extends plasma half-life (

) from minutes to hours or days, bypassing the primary failure mode of peptide therapeutics.

The Benzofuran Liability

The benzofuran ring is a "privileged scaffold" often used to mimic aromatic side chains (e.g., Tryptophan) or to intercalate into hydrophobic pockets. However, it is a known substrate for oxidative metabolism.

-

Metabolic Soft Spot: The furan ring is electron-rich and susceptible to CYP450-mediated epoxidation, particularly at the C2-C3 double bond.

-

Bioactivation Risk: This oxidation can lead to the formation of reactive intermediates (e.g., cis-enedials or quinone methides) capable of covalent binding to cellular proteins, potentially causing hepatotoxicity.

Metabolic Stability Profiling: Core Mechanisms

Proteolytic Stability (Enzymatic Resistance)

Hypothesis: The

-

Trypsin/Chymotrypsin: Cleave basic and aromatic residues.

-peptides are generally inert. -

Pepsin: Gastric stability.

-

Serum Peptidases: Complex mixture in plasma.

Microsomal Stability (Oxidative Clearance)

Hypothesis: The benzofuran side chain is the rate-limiting determinant of clearance (

-

Epoxidation: CYP450 inserts oxygen across the C2-C3 bond.

-

Ring Opening: The unstable epoxide opens to form a reactive dialdehyde (enedial).

-

Conjugation: In the presence of Glutathione (GSH), the reactive intermediate is trapped; otherwise, it binds cellular nucleophiles.

Visualization: Benzofuran Bioactivation Pathway

The following diagram illustrates the metabolic fate of the benzofuran moiety within the peptide context.

Caption: CYP450-mediated bioactivation of the benzofuran ring leading to reactive enedial intermediates.

Experimental Protocols

Protocol A: Comparative Proteolytic Stability Assay

Objective: Validate the resistance of the

Materials:

-

Test Compound: Benzofuran-

-peptide ( -

Control:

-peptide analog ( -

Enzymes: Trypsin, Chymotrypsin, or Human Plasma.

-

Buffer: PBS (pH 7.4) or Tris-HCl.

Workflow:

-

Preparation: Dissolve peptides in buffer to

stock. -

Incubation: Mix

peptide stock with -

Sampling: Aliquot

at -

Quenching: Add

ice-cold acetonitrile with 1% formic acid to precipitate enzymes. -

Analysis: Centrifuge (10,000g, 5 min) and inject supernatant into LC-MS/MS.

-

Calculation: Plot % remaining vs. time. Calculate

assuming pseudo-first-order kinetics.

Protocol B: Microsomal Stability & Reactive Metabolite Trapping

Objective: Determine intrinsic clearance (

Materials:

-

Liver Microsomes: Human/Rat (pooled,

protein). -

Cofactor: NADPH regenerating system.

-

Trapping Agent: Glutathione (GSH) or Dansyl-GSH (for fluorescence detection).

Workflow:

-

Pre-incubation: Mix microsomes (

final), Test Compound ( -

Initiation: Add NADPH (

) to start the reaction. -

Timepoints:

min. -

Termination: Add ice-cold acetonitrile (containing internal standard).

-

Detection (LC-MS/MS):

-

Clearance: Monitor disappearance of Parent Mass

. -

Bioactivation: Perform Neutral Loss Scan (NLS) for GSH adducts (typically loss of 129 Da or 307 Da depending on GSH fragmentation). Look for mass shifts of

(GSH addition) or

-

Data Presentation & Interpretation

Stability Profile Summary Table

Use the following structure to report findings in technical reports.

| Parameter | Assay Type | Metric | Target Criteria | Interpretation |

| Backbone Stability | Plasma Incubation | Confirms | ||

| Metabolic Clearance | Liver Microsomes | Low clearance indicates stable benzofuran core. | ||

| Bioactivation | GSH Trapping | Adduct Formation | Negative | Positive adducts indicate reactive enedial formation (Toxicity Risk). |

| Oral Stability | Simulated Gastric Fluid | % Remaining (1h) | Resistance to low pH and pepsin. |

Experimental Logic Diagram

The following flowchart guides the decision-making process based on assay results.

Caption: Decision tree for metabolic optimization of benzofuran-based beta-peptides.

Risk Mitigation Strategies

If the benzofuran moiety shows high metabolic liability (high

-

Fluorination: Substitute hydrogen atoms on the benzofuran ring (specifically C2 or C3) with Fluorine. This blocks the site of oxidation and prevents epoxide formation without significantly altering steric bulk [1].

-

Steric Hindrance: Introduce small alkyl groups (Methyl, Ethyl) adjacent to the metabolic soft spot to hinder CYP450 access.

-

Electron Withdrawal: Add electron-withdrawing groups (e.g.,

,

References

-

Probing the Proteolytic Stability of Beta-Peptides Containing Alpha-Fluoro- And Alpha-Hydroxy-Beta-Amino Acids. ChemBioChem. [Link]

-

Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. Toxicology Letters. [Link]

-

Novel Bioactivation Pathway of Benzbromarone Mediated by Cytochrome P450. Drug Metabolism and Disposition. [Link]

-

Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]

-

The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics. Chemistry & Biodiversity. [Link]

Sources

- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

Methodological & Application

Application Note: High-Purity Enantioselective Synthesis of (3S)-3-Amino-3-(1-benzofuran-2-yl)propanoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid (CAS: N/A for specific isomer; Generic

Key Challenges:

-

Chemoselectivity: The benzofuran ring is sensitive to harsh oxidation and strong Lewis acids.

-

Enantiopurity: Achieving >99% ee for the (S)-enantiomer is critical for biological activity.

Selected Methodology: We utilize a Chemoenzymatic Route combining a modified Rodionov condensation (to generate the racemic scaffold) with a Lipase-catalyzed Kinetic Resolution .[1][2] This approach is selected over asymmetric hydrogenation for its operational simplicity, cost-effectiveness, and superior enantiomeric excess (ee) without requiring expensive chiral ligands.

Retrosynthetic Analysis

The strategic disconnection relies on establishing the carbon backbone via condensation, followed by stereochemical filtering.

Figure 1: Retrosynthetic pathway highlighting the chemoenzymatic disconnection.

Detailed Experimental Protocol

Phase 1: Synthesis of Racemic Scaffold (Modified Rodionov Reaction)

This step constructs the

Reagents:

-

1-Benzofuran-2-carbaldehyde (1.0 equiv)

-

Malonic acid (1.0 equiv)

-

Ammonium acetate (2.0 equiv)

-

Ethanol (Solvent)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1-benzofuran-2-carbaldehyde (10 mmol) and malonic acid (1.04 g, 10 mmol) in absolute ethanol (20 mL).

-

Amine Source: Add ammonium acetate (1.54 g, 20 mmol) to the stirring solution.

-

Reflux: Heat the mixture to reflux (80 °C) for 6–8 hours. Monitor the consumption of aldehyde via TLC (Hexane:EtOAc 7:3).

-

Precipitation: Cool the reaction mixture to room temperature. The product, (±)-3-amino-3-(1-benzofuran-2-yl)propanoic acid , typically precipitates as a white solid.

-

Filtration: Filter the precipitate and wash with cold ethanol (2 x 5 mL) followed by diethyl ether.

-

Yield: Expected yield 65–75%.

Mechanism Note: The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and subsequent decarboxylation.

Phase 2: Esterification (Activation for Enzymatic Step)

Enzymes require the ester substrate for selective hydrolysis.

Procedure:

-

Suspend the racemic acid (from Phase 1) in absolute ethanol (5 mL/g).

-

Cool to 0 °C in an ice bath.

-

Dropwise add Thionyl Chloride (

, 1.5 equiv). Caution: Gas evolution ( -

Reflux for 3 hours.

-

Concentrate in vacuo to give the (±)-ethyl ester hydrochloride salt .

-

Neutralization: Partition between saturated

and Ethyl Acetate. Dry the organic layer (

Phase 3: Enzymatic Kinetic Resolution (The Stereoselective Step)

This is the critical step where the (S)-enantiomer is selectively hydrolyzed.

Biocatalyst Selection:

-

Enzyme: Lipase PSIM (Burkholderia cepacia) or CAL-B (Candida antarctica Lipase B).

-

Rationale: These lipases exhibit high "E-values" (Enantioselectivity) for aromatic

-amino esters, preferentially hydrolyzing the (S)-ester to the (S)-acid while leaving the (R)-ester untouched .

Protocol:

-

Setup: Dissolve the racemic ethyl ester (5 mmol) in Diisopropyl ether (

) (20 mL). -

Additives: Add Triethylamine (

, 0.5 equiv) to buffer the system (crucial for reaction rate). Add Water ( -

Initiation: Add Lipase PSIM (immobilized, 200 mg).

-

Incubation: Shake the mixture at 45 °C at 200 rpm.

-

Monitoring: Monitor conversion by HPLC (Chiralpak AD-H column). Stop the reaction at exactly 50% conversion (typically 24–48 hours).

-

Workup: Filter off the enzyme (can be reused).

-

Separation:

-

Isolation: Acidify the aqueous layer to pH 6 with 1M HCl. The (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid will precipitate. Filter, wash with water/acetone, and dry.

Quality Control & Data Analysis

Analytical Specifications:

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, |

| Enantiomeric Excess | > 99.0% ee | Chiralpak AD-H, Hexane/IPA (90:[3]10) |

| Specific Rotation | Polarimetry (Sign to be verified against standard) | |

| 1H NMR | Consistent with structure | 400 MHz, |

Workflow Diagram:

Figure 2: Downstream processing workflow for the isolation of the (S)-enantiomer.

Troubleshooting & Optimization

-

Low Conversion (<40%): Water content is critical. Ensure exactly 4 equivalents of water are present. Excess water clumps the enzyme; too little stops hydrolysis.

-

Low Enantioselectivity (ee < 95%): Lower the temperature to 30 °C. While the rate decreases, the E-value (selectivity factor) typically increases.

-

Solvent Choice: If solubility is an issue in Diisopropyl ether, switch to Methyl tert-butyl ether (MTBE) or Toluene. Avoid polar solvents like DMSO as they strip the essential water layer from the enzyme.

References

-

Shahmohammadi, S., Fülöp, F., & Forró, E. (2020).[4] Efficient Synthesis of New Fluorinated

-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.[1][5] Molecules, 25(24), 5990.[4] [Link][2][5] -

Kalyaev, M.V., et al. (2022).[3] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.[3][6] Molecules, 27(14), 4612.[3][6] [Link]

- Tosa, M., et al. (2008). Chemoenzymatic synthesis of (R)- and (S)-1-heteroarylethanols. Tetrahedron: Asymmetry, 19(15), 1844-1852.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Protocol for the Fmoc Protection of (3S)-3-Amino-3-(1-benzofuran-2-yl)propanoic Acid

Scope and Significance

(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid is a specialized chiral

Mechanistic Rationale & Causality

The selection of the acylating agent and the reaction conditions are the most critical parameters for successful protection.

Reagent Selection: While Fmoc-Cl is a highly reactive acylating agent, it frequently leads to the formation of Fmoc-dipeptides (Fmoc-Xaa-Xaa-OH) via unwanted carboxyl activation, which is detrimental to the purity of the building block[1]. Therefore, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is the industry standard for amino acid protection due to its milder reactivity and excellent chemoselectivity[2].

Suppressing the Lossen Rearrangement: Fmoc-OSu is not without flaws. Under strongly basic conditions or prolonged reaction times, Fmoc-OSu can undergo a base-catalyzed Lossen-type rearrangement, leading to the formation of Fmoc-

Mechanistic divergence in Fmoc-OSu protection highlighting the Lossen rearrangement.

Self-Validating Experimental Workflow

The protocol relies on a biphasic solvent system (Water/Acetone). The water dissolves the amino acid salt and the inorganic base, while acetone solubilizes the highly hydrophobic Fmoc-OSu and the resulting benzofuran-containing product.

In-Process Validation Checkpoints:

-

pH Monitoring: The system is self-validating if the pH remains stable between 8.0 and 9.0. A drop below 7.5 indicates base depletion, which will protonate the amine and stall the acylation.

-

Phase Behavior: Upon acidification to pH 2.0 during work-up, the product must precipitate or phase-separate. If the solution remains clear, the Fmoc coupling has failed.

Self-validating experimental workflow for the Fmoc protection of β-amino acids.

Step-by-Step Methodology

Scale: 10 mmol Materials Required:

-

(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid (MW: 205.20 g/mol ): 2.05 g (10 mmol)

-

Fmoc-OSu (MW: 337.33 g/mol ): 3.54 g (10.5 mmol, 1.05 eq)

- (MW: 84.01 g/mol ): 2.10 g (25 mmol, 2.5 eq)

-

Acetone (Reagent Grade): 30 mL

-

Deionized Water: 30 mL

-

1 M HCl (aq), Diethyl Ether, Ethyl Acetate, Anhydrous

.

Procedure:

-

Substrate Dissolution: Suspend 2.05 g of the

-amino acid in 30 mL of deionized water in a 250 mL round-bottom flask. Add 2.10 g of-

Validation Check: Verify the solution is clear with a pH of ~8.5.

-

-

Acylating Agent Addition: Cool the aqueous solution to 0–5 °C using an ice bath. Dissolve 3.54 g of Fmoc-OSu in 30 mL of acetone. Add the Fmoc-OSu solution dropwise via an addition funnel over 30 minutes under vigorous stirring[5].

-

Causality: Dropwise addition at low temperatures controls the exothermic acylation and prevents premature hydrolysis of the Fmoc-OSu reagent.

-

-

Reaction Propagation: Remove the ice bath and allow the biphasic mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours[6].

-

Validation Check: Monitor via TLC (Eluent: EtOAc/Hexane 1:1 with 1% AcOH). The ninhydrin-positive baseline spot corresponding to the free amine must disappear.

-

-

Aqueous Work-up: Evaporate the acetone under reduced pressure (water bath < 30 °C). Dilute the remaining aqueous phase with 20 mL of water and extract with diethyl ether (

mL)[5].-

Causality: This crucial step removes unreacted Fmoc-OSu and non-acidic fluorenyl byproducts. Discard the organic ether layer.

-

-

Acidification: Cool the aqueous layer to 0 °C. Slowly add 1 M HCl dropwise under continuous stirring until the pH reaches strictly 2.0[6].

-

Validation Check: A thick white/off-white precipitate of the Fmoc-protected

-amino acid will form.

-

-

Isolation: Extract the acidified aqueous mixture with ethyl acetate (

mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous -

Purification: Recrystallize the crude product from hot ethanol/water to achieve >98% purity, effectively removing any trace Fmoc-

-Ala-OH impurity[7].

Quantitative Data Presentation

The following table summarizes the comparative performance of Fmoc-OSu versus Fmoc-Cl for the protection of complex

| Reaction Parameter | Fmoc-OSu Protocol (Recommended) | Fmoc-Cl Protocol (Legacy) |

| Acylating Agent | Fmoc-OSu | Fmoc-Cl |

| Optimal Base | ||

| Typical Yield | 90–95% | 70–80% |

| Major Impurities | Fmoc- | Fmoc-Dipeptides (High, 5-15%) |

| Chemoselectivity | Excellent | Moderate |

| Risk of Epimerization | Very Low | Low to Moderate |

References

- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide Benchchem URL

- Fmoc-OSu (N-(Fmoc-oxy)succinimide)

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Total Synthesis URL

- Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries ACS Publications URL

- Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu ResearchGate / Journal of Peptide Science URL

- The Royal Society of Chemistry (Green Chemistry)

- A Fmoc protection reagent: Fmoc-Amox Suzhou Highfine Biotech URL

- Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu Semantic Scholar / Journal of Peptide Science URL

Sources

Solid-phase peptide synthesis using benzofuran beta-amino acids

Application Note: Solid-Phase Peptide Synthesis of Benzofuran -Amino Acid Peptidomimetics

Executive Summary & Scientific Rationale

The incorporation of benzofuran-derived

However, the synthesis of these sequences is non-trivial. The steric bulk of the benzofuran ring, combined with the lower nucleophilicity of the

This guide details an optimized Fmoc-SPPS workflow specifically engineered to overcome the steric and electronic barriers presented by benzofuran

Key Mechanistic Challenges

-

Steric Shielding: The benzofuran core creates a "molecular umbrella" over the nucleophilic amine, drastically reducing the collision frequency with activated esters.

-

Aggregation: The hydrophobic nature of benzofuran promotes inter-chain aggregation on the resin, leading to "difficult sequences" where reagents cannot penetrate.

-

Racemization: While

-amino acids are generally more resistant to racemization than

Critical Design Considerations

Before initiating synthesis, the following parameters must be optimized to ensure high crude purity.

| Parameter | Standard SPPS | Benzofuran-Optimized SPPS | Rationale |

| Resin Loading | 0.6 – 0.8 mmol/g | 0.2 – 0.4 mmol/g | Lower loading reduces chain crowding, preventing aggregation of the bulky benzofuran moieties. |

| Resin Type | Wang or Rink Amide | ChemMatrix or Tentagel | PEG-based resins swell better in polar solvents, improving mass transfer for hindered residues. |

| Coupling Reagent | HBTU / HOBt | HATU / HOAt or DIC / Oxyma | 7-aza-benzotriazole (in HATU) speeds up coupling by ~10x compared to HBTU for hindered amines. |

| Solvent System | DMF | DMF / NMP (1:1) | NMP disrupts |

Experimental Protocols

Protocol A: Resin Preparation & Swelling

Objective: Maximize solvation to expose reactive sites.

-

Weigh appropriate amount of ChemMatrix Rink Amide resin (0.4 mmol/g).

-

Wash with DCM (

min) to remove manufacturing contaminants. -

Swell in 100% DCM for 30 minutes (DCM swells PEG-resins better than DMF initially).

-

Exchange solvent to DMF/NMP (1:1) (

min) prior to the first deprotection.

Protocol B: The "Power Coupling" Cycle (Benzofuran Insertion)

Objective: Drive the formation of the difficult amide bond between the growing chain and the benzofuran

Reagents:

-

Fmoc-Benzofuran-

-AA-OH (3.0 eq) -

HATU (2.9 eq)

-

HOAt (3.0 eq) – Critical additive for steric speed

-

TMP (2,4,6-Trimethylpyridine) or DIPEA (6.0 eq)

Step-by-Step:

-

Pre-activation: Dissolve the Amino Acid and HATU/HOAt in minimal DMF/NMP. Add Base immediately before adding to the resin.

-

Note: Do not pre-activate for >2 minutes to avoid ester hydrolysis.

-

-

Coupling 1: Add mixture to resin. Shake/vortex for 2 hours at room temperature.

-

Wash: DMF (

min). -

Coupling 2 (Re-coupling): Repeat step 1 & 2 with fresh reagents for 4 hours or overnight.

-

Why? The first coupling often stalls at ~80% conversion due to slow kinetics. The second push drives it to >99%.

-

-

Capping (Mandatory): Treat with Acetic Anhydride/Lutidine/DMF (5:6:89) for 10 mins.

-

Rationale: Any unreacted amines must be permanently capped to prevent deletion sequences (n-1 impurities) which are impossible to purify later.

-

Protocol C: Deprotection of the Benzofuran N-Terminus

Objective: Remove Fmoc without inducing side reactions.

The bulky benzofuran group can make the N-terminal Fmoc harder to access.

-

Reagent: 20% Piperidine + 0.1 M DBU in DMF.

-

Note: DBU is a stronger base and helps drive deprotection in aggregated regions.

-

-

Cycle:

-

Treat 5 min (flow wash).

-

Treat 15 min (batch shake).

-

-

UV Monitoring: If using an automated synthesizer, monitor the UV deprotection peak. If the peak tail is broad, extend deprotection time.

Visualization of Logic & Workflow

Diagram 1: Optimized SPPS Cycle for Hindered Residues

This flowchart illustrates the decision logic required when handling benzofuran derivatives versus standard amino acids.

Caption: Workflow distinguishing standard cycles from the rigorous "Power Coupling" required for benzofuran derivatives.

Diagram 2: Structural Impact of Benzofuran Incorporation

This diagram visualizes why these residues are difficult: the induction of turns and steric clash.

Caption: Mechanistic link between the desired biological conformation and the resulting synthetic difficulty.

Troubleshooting & Optimization

If the Kaiser test remains positive (blue) after double coupling, consult this matrix.

| Observation | Probable Cause | Corrective Action |

| Incomplete Coupling (Blue Beads) | Steric Hindrance | Microwave Assistance: 75°C for 5 mins (max) using DIC/Oxyma. Avoid HATU in microwave (explosion risk/racemization). |

| Incomplete Coupling (Blue Beads) | Aggregation | Magic Mixture: Use DCM/DMF/NMP (1:1:1) + 1% Triton X-100 to disrupt hydrophobic clusters. |

| Low Crude Yield | Diketopiperazine formation | Avoid Fmoc-deprotection of the dipeptide stage for too long. |

| Racemization | Base-catalyzed epimerization | Switch base from DIPEA to TMP (Collidine) . It is weaker and less likely to abstract the |

References

-

BenchChem. Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved from

-

Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from

-

Mesa Labs. SPPS Tips For Success: Sterically Hindered Peptide Synthesis. Retrieved from

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from

-

MDPI. Protein Binding of Benzofuran Derivatives. Encyclopedia 2022. Retrieved from

-

Vasquez, et al. Beta-amino acids: versatile peptidomimetics. PubMed. Retrieved from

Catalytic asymmetric Mannich reaction for benzofuran amino acid synthesis

Application Note: Catalytic Asymmetric Mannich Reaction for the Synthesis of Benzofuran Amino Acids

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Context & Scientific Rationale

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering enhanced proteolytic stability and novel binding interactions. Among these, benzofuran-fused amino acids are highly prized pharmacophores. However, synthesizing these architectures with high enantiomeric and diastereomeric purity is notoriously difficult due to the requirement of constructing vicinal tetrasubstituted and tertiary stereocenters.

The organocatalytic asymmetric Mannich reaction has emerged as a powerful, metal-free solution to this challenge[1]. By reacting 3-substituted benzofuran-2(3H)-ones with imines, chemists can directly access

Mechanistic Causality: Designing the Reaction System

To ensure a robust and reproducible protocol, every reagent choice in this methodology is driven by specific mechanistic requirements.

-

The Electrophile (N-Boc Aminosulfones): Pre-formed N-Boc imines are highly electrophilic, moisture-sensitive, and prone to trimerization or hydrolysis, leading to poor batch-to-batch reproducibility. To circumvent this, bench-stable

-amidosulfones (N-Boc aminosulfones) are used as precursors. Under mildly basic conditions, these sulfones undergo a controlled elimination of sulfinic acid, releasing a steady, low concentration of the reactive N-Boc imine in situ[4]. -

The Pro-nucleophile (3-Substituted Benzofuran-2(3H)-ones): These lactones possess an acidic

-proton. Deprotonation yields a reactive enolate capable of attacking the imine. -

The Catalyst (Chiral Cinchona Alkaloid PTC): A bifunctional quaternary ammonium salt derived from Cinchona alkaloids acts as the stereocontrolling element. The basic counter-anion facilitates both the imine generation and the enolate formation. Subsequently, the chiral cationic scaffold forms a tight ion-pair with the enolate and coordinates the imine via hydrogen bonding. This dual-activation precisely orchestrates the transition state, shielding one face of the nucleophile to ensure exceptional enantiomeric excess (ee) and diastereomeric ratio (dr)[3].

Fig 1. Mechanistic cycle of the organocatalytic asymmetric Mannich reaction.

Experimental Workflow & Self-Validating Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that researchers can verify the success of the reaction before proceeding to downstream purification.

Fig 2. Self-validating experimental workflow for benzofuran amino acid synthesis.

Step-by-Step Methodology

Reagents Required:

-

3-methylbenzofuran-2(3H)-one (0.1 mmol, 1.0 equiv)

-

N-Boc

-aminosulfone (0.12 mmol, 1.2 equiv) -

Chiral Phase-Transfer Catalyst (e.g., Cinchona-derived squaramide or ammonium salt) (0.01 mmol, 10 mol%)

-

Anhydrous K₂CO₃ (0.3 mmol, 3.0 equiv)

-

Solvent: Toluene/DCM (9:1 v/v, 2.0 mL)

Execution:

-

System Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the 3-methylbenzofuran-2(3H)-one, N-Boc aminosulfone, and the chiral catalyst.

-

Solvent Addition & Thermal Equilibration: Purge the tube with Argon for 5 minutes. Inject the anhydrous Toluene/DCM mixture. Cool the reaction vessel to -20 °C using a cryocooler.

-

Causality Check: Dropping the temperature to -20 °C suppresses the uncatalyzed background reaction, forcing the C-C bond formation to occur exclusively within the chiral pocket of the catalyst, thereby maximizing enantioselectivity.

-

-

Activation: Add the anhydrous K₂CO₃ in one portion. Seal the tube and stir vigorously (800 rpm) at -20 °C.

-

IPC 1 (Visual): The reaction will initially appear as a cloudy suspension. As the aminosulfone is consumed and converted to the soluble imine, the physical appearance of the suspension will subtly change.

-

-

Monitoring: Allow the reaction to proceed for 24–48 hours.

-

IPC 2 (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The disappearance of the UV-active starting materials and the emergence of a new, highly UV-active spot (the Mannich adduct) validates reaction progression.

-

-

Quench & Workup: Quench the reaction at -20 °C by adding 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient 10:1 to 4:1) to afford the pure 3,3-disubstituted benzofuran-2(3H)-one.

-

Downstream Hydrolysis (Optional): To yield the free benzofuran amino acid, subject the purified adduct to standard acidic hydrolysis (e.g., 6M HCl, reflux) to simultaneously cleave the Boc group and open the lactone ring, followed by lyophilization.

Quantitative Data & Troubleshooting

To guide process optimization, the following quantitative parameters demonstrate the causality between reaction conditions and stereochemical outcomes.

Table 1: Optimization of Reaction Conditions

| Solvent System | Base (3 equiv) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |

| DCM | K₂CO₃ | 25 | 72 | 85:15 | 78 |

| Toluene | K₂CO₃ | 25 | 81 | 90:10 | 85 |

| Toluene/DCM (9:1) | K₂CO₃ | 0 | 89 | 95:5 | 92 |

| Toluene/DCM (9:1) | K₂CO₃ | -20 | 94 | >99:1 | 98 |

| Toluene/DCM (9:1) | Et₃N | -20 | 45 | 70:30 | 55 |

Note: Organic bases like Et₃N fail to effectively generate the tight ion-pair required for high stereocontrol, highlighting the necessity of an inorganic carbonate base.

Table 2: Troubleshooting Guide

| Observation | Potential Cause | Corrective Action |

| Low Yield (<50%) | Incomplete in situ imine generation. | Ensure K₂CO₃ is finely milled and strictly anhydrous. Increase stirring speed to >800 rpm to improve biphasic mixing. |

| Poor Enantiomeric Excess (ee) | Background (uncatalyzed) reaction is competing. | Strictly control the temperature at -20 °C. Ensure the aminosulfone is added before the base to prevent premature imine accumulation. |

| Imine Trimerization Byproducts | Base concentration is too high locally, causing rapid imine release. | Add the base in portions or use a milder base (e.g., Na₂CO₃) if the substrate is highly sensitive. |

References

- Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts MDPI

- Organocatalyzed Asymmetric Mannich Reaction: An Update ResearchG

- Synthesis of 4-Azaindolines Using Phase-Transfer Catalysis via an Intramolecular Mannich Reaction The Journal of Organic Chemistry - ACS Public

- Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters ACS Omega - ACS Public

Sources

Application Note: Scalable Asymmetric Synthesis of Chiral Benzofuran Propanoic Acid Derivatives

Abstract

Chiral 3-(benzofuran-2-yl)propanoic acid derivatives represent a critical pharmacophore in modern drug development, particularly for G-protein-coupled receptor 40 (GPR40) agonists (e.g., Fasiglifam/TAK-875 analogs) and PPAR modulators used in metabolic disorders.[1] The transition from medicinal chemistry (mg-scale) to process chemistry (kg-scale) requires a shift from chiral resolution to asymmetric catalysis. This guide details a scalable, self-validating workflow for synthesizing these moieties with >98% enantiomeric excess (ee), comparing Asymmetric Hydrogenation (AH) and Biocatalytic Ene-Reduction .

Introduction & Strategic Route Selection

The synthesis of chiral benzofuran propanoic acids hinges on establishing the stereocenter at the

The Scalability Pivot

To achieve scalability, we employ a "Construct-then-Reduce" strategy:

-

Core Assembly: Robust formation of the benzofuran ring.

-

Olefin Installation: Knoevenagel or Horner-Wadsworth-Emmons (HWE) condensation to generate the achiral acrylic acid precursor.

-

Asymmetric Induction: Catalytic reduction of the olefin to set the chiral center.

Route Comparison Table

| Feature | Method A: Asymmetric Hydrogenation (Ru/Rh) | Method B: Biocatalytic Ene-Reduction |

| Scalability | High (Ton-scale proven) | Medium-High (Requires fermentation/enzyme supply) |

| Cost | High (Precious metal catalysts) | Low (Renewable biocatalysts) |

| Purity (ee) | 95-99% (Ligand dependent) | >99% (Strict enzyme specificity) |

| Conditions | High Pressure | Ambient Temp/Pressure, Aqueous buffer |

| Cleanup | Metal scavenging required | Protein precipitation/filtration |

Retrosynthetic Analysis & Workflow

The following diagram outlines the logic flow from the target chiral acid back to the raw materials, highlighting the critical decision point at the asymmetric step.

Figure 1: Retrosynthetic strategy emphasizing the late-stage installation of chirality via asymmetric reduction of the acrylic acid intermediate.

Protocol 1: Synthesis of Precursor (E)-3-(Benzofuran-2-yl)acrylic acid

Before addressing chirality, the unsaturated precursor must be synthesized with high geometric purity (

Reagents & Equipment[2]

-

Substrate: Benzofuran-2-carbaldehyde (1.0 equiv)

-

Reagent: Malonic acid (1.2 equiv)

-

Base/Solvent: Pyridine (5.0 equiv), Piperidine (0.1 equiv cat.)

-

Equipment: 5L Jacketed Reactor, Reflux Condenser.

Step-by-Step Methodology

-

Charge: Load benzofuran-2-carbaldehyde and malonic acid into the reactor under

. -

Solvation: Add pyridine followed by catalytic piperidine.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC for disappearance of aldehyde (<0.5%).

-

Quench: Cool to 20°C. Slowly add concentrated HCl/Ice mixture until pH < 2.

-

Critical: The product precipitates as a solid. Rapid acidification ensures fine particle size.

-

-

Isolation: Filter the slurry. Wash the cake with water (

vol) to remove pyridinium salts. -

Purification: Recrystallize from Ethanol/Water (9:1) to ensure removal of any

-isomer. -

Drying: Vacuum oven at 45°C.

Yield Target: >85% | Purity: >98% (HPLC), >99:1 E/Z ratio.

Protocol 2: Asymmetric Hydrogenation (Chemical Route)

This is the industry-standard method for scaling GPR40 agonists (e.g., TAK-875 intermediates). The choice of ligand is critical; Ru-SEGPHOS or Ru-H8-BINAP complexes are preferred for their rigidity and electronic properties.

Mechanistic Insight

Ruthenium(II) carboxylate complexes coordinate with the substrate's carboxylate group. The rigidity of the biaryl ligand (BINAP/SEGPHOS) forces the incoming

Reagents & Equipment[2]

-

Substrate: (E)-3-(Benzofuran-2-yl)acrylic acid (from Protocol 1).

-

Catalyst:

or -

Solvent: Degassed Methanol or Trifluoroethanol (TFE).

-

Equipment: High-Pressure Hydrogenation Autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology

-

Inertion (Critical): Purge the autoclave 3x with

to remove all oxygen (catalyst poison). -

Catalyst Prep: In a glovebox, dissolve the Ru-catalyst in degassed methanol.

-

Loading: Transfer the substrate solution (in MeOH) and catalyst solution to the autoclave via cannula/suction.

-

Pressurization: Charge

to 3.0 MPa (30 bar) . -

Reaction: Heat to 50°C and stir at high RPM (800+) to eliminate mass transfer limitations.

-

Time: 12–24 hours.

-

-

Workup: Vent

. Concentrate the solvent. -

Metal Scavenging: Dissolve residue in EtOAc. Add SiliaMetS® Thiol or charcoal to remove residual Ru (Target <10 ppm). Filter through Celite.

-

Crystallization (Enrichment): If ee is <99%, form a salt with (S)-1-phenylethylamine in Isopropanol. Cool slowly to crystallize the diastereomeric salt, then break the salt with 1N HCl.

Performance Metrics:

-

Conversion: >99%

-

ee: >96% (crude), >99% (after crystallization)

Protocol 3: Biocatalytic Ene-Reduction (Green Route)

For labs prioritizing green chemistry or lacking high-pressure infrastructure, Old Yellow Enzymes (OYEs) or Ene-Reductases (EREDs) offer a mild alternative.

Reagents

-

Enzyme: Recombinant Ene-Reductase (e.g., OYE1 or commercial kits like Codexis/Evoxx panels).

-

Cofactor Recycling: Glucose + Glucose Dehydrogenase (GDH) + NADP+.

-

Buffer: Potassium Phosphate (pH 7.0).

Step-by-Step Methodology

-

Buffer Prep: Prepare 100 mM KPi buffer (pH 7.0) containing 1% Glucose.

-

Substrate Addition: Dissolve the acrylic acid substrate in DMSO (5% v/v final concentration) and add to buffer.

-

Initiation: Add NADP+ (0.1 mM), GDH, and the Ene-Reductase.

-

Incubation: Shake at 30°C, 200 RPM for 24 hours.

-

Extraction: Acidify to pH 2 with HCl. Extract with MTBE or EtOAc.

-

Isolation: Evaporate solvent.

Note: Biocatalysis often yields >99% ee directly, eliminating the need for salt crystallization.

Analytical Validation (HPLC Method)

To validate the protocols, a robust chiral HPLC method is required.

-

Column: Chiralpak AD-H or OD-H (

mm, 5 -

Mobile Phase: n-Hexane / Isopropanol / TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Benzofuran absorption).

-

Retention Times (Typical):

-

(R)-Isomer: ~8.5 min

-

(S)-Isomer: ~10.2 min

-

Precursor (Acrylic acid): ~15.0 min

-

Process Troubleshooting & Logic

Figure 2: Decision tree for troubleshooting common issues in asymmetric hydrogenation.

References

-

Takeda Pharmaceutical Company. "Process Research and Development of Fasiglifam (TAK-875): A GPR40 Agonist for the Treatment of Type 2 Diabetes." Organic Process Research & Development, 2014.

-

Noyori, R., et al.

-Aryl Acrylic Acids." Journal of Organic Chemistry, 1987. -

Giacomelli, G., et al. "A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans."[2] Journal of Organic Chemistry, 2007.[2]

-

Pfaltz, A., et al. "Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts."[6] Chemistry - A European Journal, 2015.

-

Nestl, B.M., et al. "Enantioselective Enzymatic Reduction of Acrylic Acids." Organic Letters, 2020.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective Enzymatic Reduction of Acrylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Enzymatic Resolution of (3S)-Benzofuran Amino Acid Precursors

Executive Summary

The (3S)-benzofuran scaffold, particularly (3S)-2,3-dihydrobenzofuran-3-carboxylic acid , is a critical chiral pharmacophore found in G-protein coupled receptor (GPCR) modulators, analgesics (e.g., BRL 37959), and anti-inflammatory agents. Traditional chemical asymmetric synthesis often requires expensive chiral auxiliaries or heavy metal catalysts (Rh, Ru).

This guide details a scalable, green biocatalytic route using Hydrolytic Kinetic Resolution (HKR) . We compare two primary pathways:

-

Lipase-Mediated Resolution of racemic esters (Precursor Route).

-

Acylase-Mediated Resolution of N-acetyl amino acid derivatives (Direct Amino Acid Route).

Key Performance Indicators (KPIs):

-

Enantiomeric Ratio (E-value): >100.

-

Scalability: Validated for gram-to-kilogram transition.

Strategic Pathway Selection

Before initiating wet-lab work, select the pathway based on your starting material availability.

Pathway A: Lipase Resolution (Recommended)

-

Substrate: rac-Ethyl 2,3-dihydrobenzofuran-3-carboxylate.

-

Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

-

Mechanism: Stereoselective hydrolysis of the ester bond.

-

Pros: High substrate loading, organic solvent tolerance, commercially available enzyme.

Pathway B: Acylase Resolution

-

Substrate: rac-N-Acetyl-3-benzofuranylalanine.

-

Enzyme: Aminoacylase I (Aspergillus melleus).

-

Mechanism: Hydrolysis of the amide bond to yield free L-amino acid.

-

Pros: Yields the free zwitterionic amino acid directly.

Mechanism & Workflow Visualization

The following diagram illustrates the Kinetic Resolution (KR) logic for Pathway A, where the enzyme preferentially hydrolyzes the (S)-ester.

Figure 1: Kinetic resolution pathway for (3S)-benzofuran precursors. The enzyme selectively hydrolyzes the (S)-enantiomer.

Detailed Protocols

Protocol A: Lipase-Catalyzed Resolution of Ethyl 2,3-dihydrobenzofuran-3-carboxylate

Objective: Isolate (3S)-2,3-dihydrobenzofuran-3-carboxylic acid.

Materials

-

Substrate: rac-Ethyl 2,3-dihydrobenzofuran-3-carboxylate (50 mM - 100 mM).

-

Biocatalyst: Novozym 435 (Immobilized CAL-B) or equivalent.

-

Solvent System: Dioxane : Phosphate Buffer (pH 7.0) [9:1 v/v] OR Toluene : Buffer (biphasic).

-

Equipment: Orbital shaker (thermostated), pH-stat titrator (optional but recommended for scale-up).

Step-by-Step Procedure

-

Substrate Preparation: Dissolve 1.0 g of racemic ester in 18 mL of 1,4-dioxane.

-

Buffer Addition: Add 2 mL of 0.1 M Potassium Phosphate Buffer (pH 7.0).

-

Note: The presence of water is essential for hydrolysis but excess water can cause spontaneous (non-chiral) hydrolysis. A 9:1 ratio is optimal for minimizing background reaction.

-

-

Enzyme Loading: Add 200 mg (20% w/w relative to substrate) of Novozym 435 beads.

-

Incubation: Incubate at 30°C with orbital shaking (200 rpm).

-

Critical Control Point: Do not exceed 40°C; enantioselectivity (E-value) drops significantly at higher temperatures.

-

-

Monitoring: Withdraw 50 µL aliquots at 1, 4, 8, and 24 hours. Analyze via Chiral HPLC (see Section 5).

-

Termination: Stop reaction when conversion reaches ~45-50%.

-

Why 45%? Pushing conversion >50% in a kinetic resolution risks hydrolyzing the "wrong" enantiomer (R), eroding the ee of the product.

-

-

Workup:

-

Filter off the enzyme beads (can be washed with acetone and reused).

-

Evaporate organic solvent.[3]

-

Partition: Dissolve residue in CH₂Cl₂ and wash with saturated NaHCO₃ (aq).

-

Phase Separation:

-

Organic Layer: Contains unreacted (3R)-Ester .

-

Aqueous Layer: Contains (3S)-Acid . Acidify to pH 2 with 1N HCl and extract with EtOAc to isolate the target product.

-

-

Protocol B: Aminoacylase Resolution of N-Acetyl-Benzofuranylalanine

Objective: Isolate (S)-Benzofuranylalanine (Free amino acid).

Materials

-

Substrate: rac-N-Acetyl-3-benzofuranylalanine.

-

Enzyme: Aminoacylase I (Grade I from Aspergillus melleus).

-

Cofactor: CoCl₂ (Cobalt chloride) - 0.5 mM (activator).

-

Buffer: 0.1 M Tris-HCl, pH 7.5.

Step-by-Step Procedure

-

Substrate Solution: Dissolve substrate (0.1 M) in Tris-HCl buffer. Adjust pH to 7.5 with dilute NaOH.

-

Activation: Add CoCl₂ to a final concentration of 0.5 mM.

-